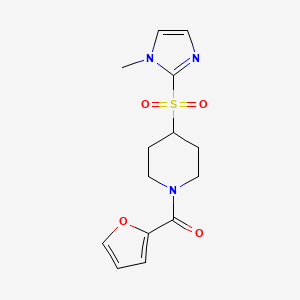

furan-2-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

furan-2-yl-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-16-9-6-15-14(16)22(19,20)11-4-7-17(8-5-11)13(18)12-3-2-10-21-12/h2-3,6,9-11H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINCHTOGRLVZHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

Synthesis of the Imidazole Ring: The imidazole ring can be formed via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Piperidine Ring Formation: The piperidine ring is typically synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diamines.

Coupling Reactions: The final step involves coupling the furan, imidazole, and piperidine rings. This can be achieved through nucleophilic substitution reactions, where the sulfonyl group acts as a leaving group, facilitating the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furanones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced to form imidazolines using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products

Oxidation Products: Furanones.

Reduction Products: Imidazolines.

Substitution Products: Various sulfonamide derivatives.

Scientific Research Applications

Antimicrobial Applications

Furan derivatives have been extensively studied for their antimicrobial properties. The compound exhibits potential against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

In a study assessing the antibacterial efficacy of imidazole derivatives, furan-based compounds demonstrated inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the imidazole ring significantly influenced antibacterial potency, suggesting that furan-2-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone could serve as a lead compound for developing new antibiotics .

Anticancer Research

The compound has also shown promise in anticancer research, particularly as an inhibitor of human farnesyltransferase (hFTase), an enzyme implicated in cancer cell proliferation.

Case Study: Farnesyltransferase Inhibition

Research has identified derivatives similar to furan-2-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone that inhibit hFTase with low nanomolar IC50 values. These inhibitors were found to selectively target cancer cells, reducing the risk of affecting normal cells. The structure–activity relationship (SAR) studies highlighted the importance of the furan and imidazole moieties in enhancing inhibitory activity .

Neurological Applications

The compound's structural features suggest potential applications in treating neurological disorders. Compounds containing imidazole and piperidine rings have been explored for their effects on neurotransmitter systems.

Case Study: Neuroprotective Effects

In vitro studies have indicated that similar compounds can modulate neurotransmitter release and exhibit neuroprotective effects against oxidative stress. This positions furan-2-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone as a candidate for further exploration in neuropharmacology .

Summary Table of Applications

| Application Area | Biological Activity | Notable Findings |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive/negative bacteria | Effective against Staphylococcus aureus and E. coli |

| Anticancer | Inhibition of hFTase | Low nanomolar IC50 values in cancer cell lines |

| Neurological | Neuroprotective effects | Modulation of neurotransmitter release |

Mechanism of Action

The mechanism of action of furan-2-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The sulfonyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the literature (Table 1).

Table 1: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Key Functional Groups | Biological Activity | Reference |

|---|---|---|---|---|

| Furan-2-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone | C₁₅H₁₇N₃O₄S | Furan, sulfonyl, piperidine, methylimidazole | Unknown (hypothesized kinase modulation) | N/A |

| 4-(4-Aminophenyl)piperazin-1-ylmethanone | C₁₆H₁₇N₃O₂ | Furan, piperazine, aminophenyl | Synthetic intermediate | |

| 2-((4-(4-Fluorophenyl)-5-(2-fluoropyridin-4-yl)-1H-imidazol-2-yl)thio)ethan-1-ol | C₁₆H₁₄F₂N₃OS | Imidazole, thioether, fluorophenyl | p38α MAP kinase inhibitor | |

| 4-[[3-Chloro-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl]amino]-6-methoxy-7-[4-(pyrrolidin-1-yl)piperidin-1-yl]quinoline-3-carbonitrile | C₃₀H₃₂ClN₇OS | Quinoline, thioether, methylimidazole | Oncology (MKI-833 inhibitor) |

Structural and Functional Differences

Core Heterocycles: The target compound uses a piperidine ring, whereas 4-(4-aminophenyl)piperazin-1-ylmethanone employs a piperazine ring. The oncology-focused quinoline derivative (MKI-833) replaces the furan with a quinolinecarbonitrile core, enabling π-stacking interactions in hydrophobic binding pockets .

Sulfonyl vs. Thioether Groups :

- The target’s sulfonyl group is strongly electron-withdrawing, improving solubility and stability compared to the thioether in MKI-833. Thioethers are more prone to oxidation but may offer better membrane permeability .

- The thioether-containing imidazole derivative (Compound 6, ) shows p38α MAP kinase inhibition, suggesting that replacing thioether with sulfonyl could alter target selectivity or potency .

Substituent Effects: The 4-aminophenyl group in 4-(4-aminophenyl)piperazin-1-ylmethanone introduces a primary amine, enabling conjugation or hydrogen bonding absent in the target compound. This difference could influence pharmacokinetic properties like absorption and metabolism .

Hypothesized Pharmacological Implications

- Target Selectivity: The sulfonyl group may favor interactions with polar kinase domains (e.g., ATP-binding sites), while the methylimidazole could engage in π-cation interactions. This contrasts with MKI-833’s thioether and quinoline, which likely target larger hydrophobic pockets .

- Solubility and Bioavailability: The sulfonyl group and furan may improve aqueous solubility compared to MKI-833’s quinoline, but the piperidine ring’s lower basicity could reduce protonation-dependent tissue penetration relative to piperazine analogs .

Biological Activity

Furan-2-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone, a compound with the CAS number 2097922-10-4, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of furan-2-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone is , with a molecular weight of 397.5 g/mol. The compound features a furan ring and an imidazole moiety, which are known to contribute to various biological activities.

Antiviral Activity

Research indicates that compounds containing imidazole derivatives exhibit significant antiviral properties. For instance, studies have shown that certain imidazole-based compounds can inhibit the activity of viral proteases, which are crucial for viral replication. The specific compound of interest may share similar mechanisms, as imidazole derivatives have been successful against viruses such as HIV and dengue virus, demonstrating effective EC50 values in the micromolar range .

Antimicrobial Properties

The sulfonamide group present in the compound is associated with antibacterial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics . This suggests that furan-2-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone could potentially serve as a lead compound for developing new antibacterial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The imidazole ring is known for its ability to bind to metal ions in enzyme active sites, potentially inhibiting enzymes critical for pathogen survival.

- Receptor Modulation : Compounds with piperidine structures often interact with various receptors in biological systems, which may lead to altered signaling pathways that affect pathogen growth or replication.

- Membrane Disruption : Some derivatives may disrupt microbial membranes due to their amphiphilic nature, leading to cell lysis.

Case Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of imidazole-containing compounds, one derivative demonstrated an EC50 value of 1.85 μM against yellow fever virus (YFV). This highlights the potential of furan derivatives in targeting viral infections effectively .

Case Study 2: Antibacterial Activity

A comparative analysis of various sulfonamide compounds revealed that those with a piperidine core exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus. This suggests that furan-2-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone could be part of a new class of potent antibacterial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.